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molecular formula C28H28ClP B8524466 Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride CAS No. 59821-98-6

Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride

Cat. No. B8524466
M. Wt: 430.9 g/mol
InChI Key: YEWDJWBVWLXKNY-UHFFFAOYSA-M
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Patent
US04482751

Procedure details

A 5 liter reactor was obtained, and to this reactor was charged 655 g of triphenylphosphine, 1050 ml of methyl alcohol, and 422.5 g of para-isopropylbenzyl chloride. The reactants were heated to reflux temperature, approximately 65°-67° C., and refluxed for about 5 hours. There was obtained 1856.9 g of a 50% solution of para-isopropylbenzyl triphenylphosphonium chloride in methyl alcohol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
655 g
Type
reactant
Reaction Step Two
Quantity
422.5 g
Type
reactant
Reaction Step Two
Quantity
1050 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][Cl:28])=[CH:25][CH:24]=1)([CH3:22])[CH3:21]>CO>[Cl-:28].[CH:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:25][CH:24]=1)([CH3:22])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
655 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
422.5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
1050 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter reactor was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reactants were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature, approximately 65°-67° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
[Cl-].C(C)(C)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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